molecular formula C11H12N2S B1480468 3-(azetidin-3-ylthio)-1H-indole CAS No. 2098127-10-5

3-(azetidin-3-ylthio)-1H-indole

Cat. No.: B1480468
CAS No.: 2098127-10-5
M. Wt: 204.29 g/mol
InChI Key: JBIHOXKNWGJDQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidine derivatives has been described in the literature. For instance, a practical and cost-effective synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine was established for the production of L-084, an orally active carbapenem . This synthesis method involves an industry-oriented reaction of azetidine ring-closure to yield N-benzyl-3-hydroxyazetidine, which is eventually converted to the desired product via key intermediates .


Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives have been studied. For example, the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates has been reported .

Scientific Research Applications

Antileishmanial Activity

Research has demonstrated the synthesis and screening of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, revealing marked improvements in antiparasitic activity against Leishmania major upon transformation of methyleneamines to azetidin-2-ones. Two compounds exhibited antileishmanial activity comparable to amphotericine B, a clinically used drug (Singh et al., 2012).

Antioxidant and Antimicrobial Activities

A series of compounds with azetidinone and thiazolidinone moieties linked to the indole nucleus were synthesized and characterized. These compounds were evaluated for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities, displaying significant biological activities (Saundane & Walmik, 2013).

Antimicrobial Activity

Novel 6h-Indolo(2, 3-b)Quinoxaline Fused Azetidinones were synthesized and evaluated for their antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. The para-nitro substituted derivatives were identified as potent antimicrobial agents among all derivatives (Padmini et al., 2015).

Anticancer Potential

A study on novel indole-thiazolidinone hybrid structures identified a highly active compound with significant cytotoxic action towards various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), HepG2 (hepatoma), and A549 (lung cancer). This compound triggered DNA damage and induced apoptosis in tumor cells, suggesting its potential as an anticancer agent (Kryshchyshyn-Dylevych et al., 2021).

Synthesis Techniques

Studies have also explored the synthesis of Schiff bases containing the indole moiety and their derivatives, highlighting their relevance in developing compounds with improved biological activities, including antimicrobial and antioxidant properties (Saundane & Mathada, 2015).

Future Directions

The future directions for research on “3-(azetidin-3-ylthio)-1H-indole” and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given the biological activity of some azetidine derivatives , these compounds could be of interest in the development of new pharmaceuticals or other biologically active substances.

Properties

IUPAC Name

3-(azetidin-3-ylsulfanyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-10-9(3-1)11(7-13-10)14-8-5-12-6-8/h1-4,7-8,12-13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIHOXKNWGJDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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